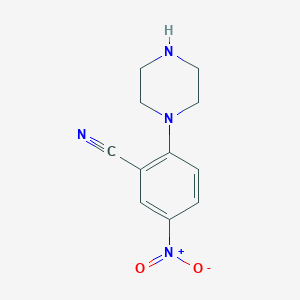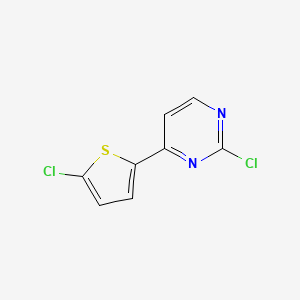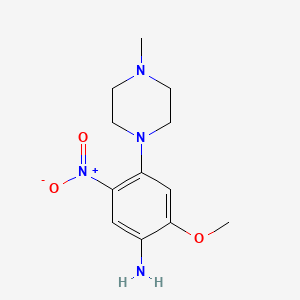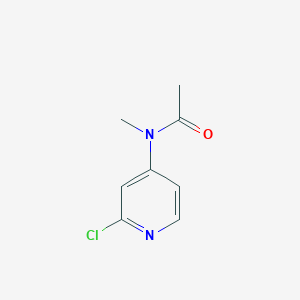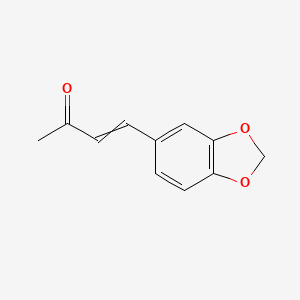
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one is an organic compound that belongs to the class of methylenedioxyphenyl compounds It is known for its distinctive structure, which includes a methylenedioxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one can be synthesized through several synthetic routes. One common method involves the condensation of piperonal with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of piperonylidenaceton often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
化学反应分析
Types of Reactions
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of piperonylidenaceton involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes within cells. The methylenedioxy group plays a crucial role in its bioactivity, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Piperonyl butoxide: A well-known synergist used in pesticide formulations.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Piperonal: A precursor in the synthesis of piperonylidenaceton, used in the fragrance industry.
Uniqueness
(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and bioactivity. Its methylenedioxy group differentiates it from other similar compounds, providing unique properties that are valuable in various applications.
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3 |
InChI 键 |
XIYPXOFSURQTTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
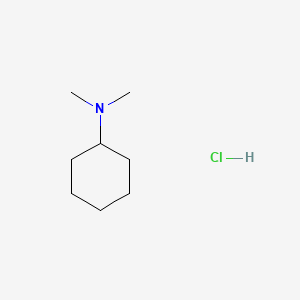
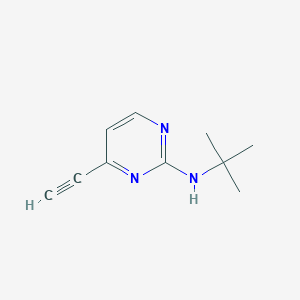
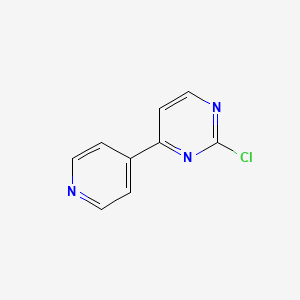
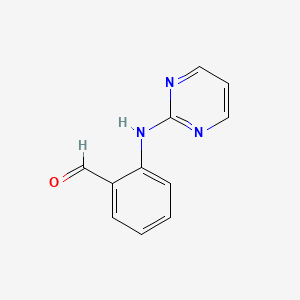
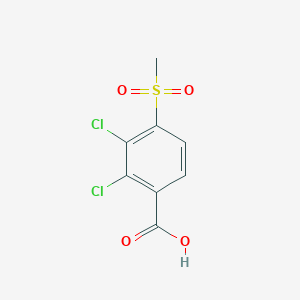
![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)
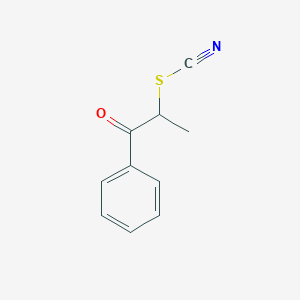
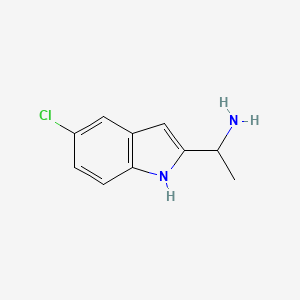
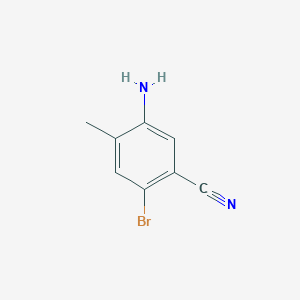
![Ethyl 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8773562.png)
